2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of this compound was carried out according to the β-cyanoethyl phosphoramidite scheme via the Staudinger reaction between 2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl azide and phosphite triester within oligonucleotide grafted to polymer support .Molecular Structure Analysis
The molecular formula of this compound is C12H9F6NO and its molecular weight is 297.2 g/mol.Chemical Reactions Analysis
The zwitter-ionic character of the obtained derivatives was reflected in their varying mobility under conditions of denaturing PAGE . The thermal stability of the duplexes of oligodeoxynucleotides containing THIQ groups with complementary DNA and RNA only slightly differed from that of natural DNA:DNA and DNA:RNA duplexes .Scientific Research Applications
1. Application in Phenylethanolamine N-methyltransferase Inhibition
2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their potential as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). Fluorination of tetrahydroisoquinolines leads to decreased affinity for the alpha(2)-adrenoceptor and enhances selectivity for PNMT inhibition. This is a notable application in designing pharmacological agents with specific target selectivity (Grunewald et al., 2006).
2. Role in Ring Expansion Reactions
The compound participates in the Dakin–West reaction of tetrahydroisoquinoline-1-carboxylic acids using trifluoroacetic anhydride. This leads to the formation of 2-trifluoromethyltetrahydro-3-benzazepinone derivatives, which are significant in synthetic organic chemistry (Kawase, 1992).
3. Use in Local Anesthetic Activity Evaluation
Studies have evaluated the local anesthetic activity of 1,2,3,4-tetrahydroisoquinoline derivatives, emphasizing the need to reduce toxicity and enhance therapeutic efficacy. These compounds have shown promising results as local anesthetics, with potential for future drug development (Azamatov et al., 2023).
4. Synthesis of Enantiomers
The synthesis of enantiomers of 1,2,3,4-tetrahydroquinolines, including compounds with trifluoroacetyl groups, is an important area of research. This process is vital for creating compounds with specific chiral properties, which are crucial in pharmaceutical applications (Gruzdev et al., 2012).
5. Development of Anticancer Agents
The tetrahydroisoquinoline moiety, including its derivatives, has been explored for its potential as anticancer agents. Its structural properties make it a suitable candidate for developing new pharmaceuticals with antitumor and antimicrobial activities (Redda et al., 2010).
properties
IUPAC Name |
2,2,2-trifluoro-1-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO/c13-11(14,15)9-2-1-7-3-4-19(6-8(7)5-9)10(20)12(16,17)18/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLKEHFVMNOUHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)C(F)(F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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